molecular formula C8H6ClF3S B14158140 (2-(Chloromethyl)phenyl)(trifluoromethyl)sulfane CAS No. 261952-25-4

(2-(Chloromethyl)phenyl)(trifluoromethyl)sulfane

Cat. No.: B14158140
CAS No.: 261952-25-4
M. Wt: 226.65 g/mol
InChI Key: YJYLCIVJVWIZAZ-UHFFFAOYSA-N
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Description

(2-(Chloromethyl)phenyl)(trifluoromethyl)sulfane is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further substituted with a chloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Chloromethyl)phenyl)(trifluoromethyl)sulfane typically involves the reaction of a phenylthiol with a trifluoromethylating agent. One common method is the reaction of phenylthiol with trifluoromethyl sulfonic acid under controlled temperature conditions (0-5°C) to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-(Chloromethyl)phenyl)(trifluoromethyl)sulfane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to thiols or other reduced forms.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can react with the chloromethyl group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(2-(Chloromethyl)phenyl)(trifluoromethyl)sulfane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-(Chloromethyl)phenyl)(trifluoromethyl)sulfane involves its ability to participate in various chemical reactions due to the presence of the trifluoromethyl and chloromethyl groups. These functional groups can interact with molecular targets, leading to the formation of new chemical bonds and the modification of existing ones. The exact pathways and molecular targets depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Phenyl trifluoromethyl sulfide: Similar structure but lacks the chloromethyl group.

    Trifluoromethyl phenyl sulfone: Contains a sulfone group instead of a sulfane group.

    Trifluoromethylthiobenzene: Another related compound with a trifluoromethyl group attached to a benzene ring.

Uniqueness

This combination of functional groups is not commonly found in other similar compounds, making it a valuable reagent in various chemical processes .

Properties

CAS No.

261952-25-4

Molecular Formula

C8H6ClF3S

Molecular Weight

226.65 g/mol

IUPAC Name

1-(chloromethyl)-2-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C8H6ClF3S/c9-5-6-3-1-2-4-7(6)13-8(10,11)12/h1-4H,5H2

InChI Key

YJYLCIVJVWIZAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCl)SC(F)(F)F

Origin of Product

United States

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